molecular formula C10H8O3 B1369418 6-Methylbenzofuran-2-carboxylic acid CAS No. 50779-65-2

6-Methylbenzofuran-2-carboxylic acid

Cat. No. B1369418
CAS RN: 50779-65-2
M. Wt: 176.17 g/mol
InChI Key: STGSJLZWQHRTGE-UHFFFAOYSA-N
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Patent
US09255093B2

Procedure details

To a solution of 6-methylbenzofuran-2-carboxylic acid (11 g, 62.4 mmol) in 468 mL of toluene and 156 mL of MeOH was added 2N TMS-CHN2 (46.8 mL, 94 mmol) dropwise at room temperature. The reaction was stirred at room temperature for 6 hr. The reaction was then quenched by addition of acetic acid dropwise at 0° C. until the yellow color vanished, and gas evolution ceased. The reaction was concentrated under reduced pressure, and the residue was purified by silica gel flash chromatography, 100% Heptane-10% Ethyl Acetate/90% Heptane, to give methyl 6-methylbenzofuran-2-carboxylate (7.96 g). 1H NMR (400 MHz, DMSO-d6) δ 2.46 (s, 3H), 3.88 (s, 3H), 7.20 (dd, J=8.3, 1.0 Hz, 1H), 7.53 (s, 1H), 7.67 (d, J=8.1 Hz, 1H), 7.71 (d, J=1.0 Hz, 1H).
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
46.8 mL
Type
reactant
Reaction Step One
Quantity
468 mL
Type
solvent
Reaction Step One
Name
Quantity
156 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:13]=[CH:12][C:5]2[CH:6]=[C:7]([C:9]([OH:11])=[O:10])[O:8][C:4]=2[CH:3]=1.[Si](C=[N+]=[N-])(C)(C)[CH3:15]>C1(C)C=CC=CC=1.CO>[CH3:1][C:2]1[CH:13]=[CH:12][C:5]2[CH:6]=[C:7]([C:9]([O:11][CH3:15])=[O:10])[O:8][C:4]=2[CH:3]=1

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
CC1=CC2=C(C=C(O2)C(=O)O)C=C1
Name
Quantity
46.8 mL
Type
reactant
Smiles
[Si](C)(C)(C)C=[N+]=[N-]
Name
Quantity
468 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
156 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 6 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was then quenched by addition of acetic acid dropwise at 0° C. until the yellow color
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel flash chromatography, 100% Heptane-10% Ethyl Acetate/90% Heptane

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CC1=CC2=C(C=C(O2)C(=O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.96 g
YIELD: CALCULATEDPERCENTYIELD 67.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.